5-Metiléter de Kaempferol

Descripción general

Descripción

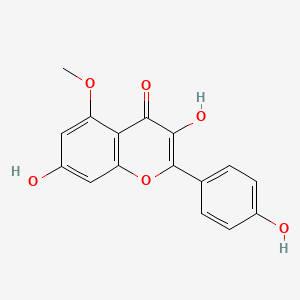

Kaempferol 5-methyl ether is a naturally occurring flavonoid compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound’s chemical structure consists of a flavonoid backbone with a methyl group attached to the fifth position, enhancing its stability and bioactivity.

Aplicaciones Científicas De Investigación

Kaempferol 5-methyl ether has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and stability of flavonoids.

Biology: The compound is investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Kaempferol 5-methyl ether is studied for its potential therapeutic effects in treating cancer, inflammation, and cardiovascular diseases.

Industry: It is used in the development of nutraceuticals and functional foods due to its antioxidant properties.

Mecanismo De Acción

Target of Action

Kaempferol, a flavonoid from which Kaempferol 5-methyl ether is derived, has been shown to interact with multiple targets. It has been found to have anti-cancer properties, affecting many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It has also been shown to interact with estrogen receptors, regulating the body’s estrogenic activity .

Mode of Action

Kaempferol’s mode of action is multifaceted. It has been shown to have anti-inflammatory and antioxidant potentials, which may help prevent DNA damage and inhibit the proliferation of cancerous cells . It also triggers apoptosis in cancerous cells and may inhibit the growth and relocation of these cells .

Biochemical Pathways

Kaempferol affects several biochemical pathways. It has been shown to reduce ROS metabolism, control the formation of ROS, and have anti-hemolytic effects on lipid peroxidation . It also has the potential to modify cell processes . In adipocytes, kaempferol downregulates the CCAAT enhancer binding protein (C/EBP) β and SREBP1c, and upregulates the expression of adipose triglyceride (TAG) lipase (ATGL) to inhibit the accumulation of TAGs .

Pharmacokinetics

The pharmacokinetics of kaempferol have been studied both in vitro and in vivo. The lipophilicity of aglycone kaempferol facilitates its absorption by passive diffusion, but evidence suggests that it can also be absorbed by facilitated diffusion or active transport .

Result of Action

The molecular and cellular effects of kaempferol’s action are diverse. It has been shown to have a multipotential neuroprotective action through the modulation of several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade . It also has antioxidant properties observed in all neurological diseases through MMP2, MMP3, and MMP9 metalloproteinase inhibition; reactive oxygen species generation inhibition; endogenous antioxidants modulation as superoxide dismutase and glutathione; formation and aggregation of beta-amyloid (β-A) protein inhibition; and brain protective action through the modulation of brain-derived neurotrophic factor (BDNF), important for neural plasticity .

Action Environment

The action of kaempferol can be influenced by various environmental factors. For instance, genetic and environmental factors such as ionizing radiations, viral infections, chemical and toxic substances, or excessive sunlight that disrupt cell function can cause abnormalities in the cell nucleus . Furthermore, the bioavailability and efficacy of kaempferol can be affected by factors such as economic context, agricultural dimensions, nutrition, pollution, social condition, and education of individuals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Kaempferol 5-methyl ether can be synthesized through several methods. One common approach involves the methylation of kaempferol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of kaempferol 5-methyl ether often involves the extraction of kaempferol from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure kaempferol, which is then methylated to produce kaempferol 5-methyl ether.

Análisis De Reacciones Químicas

Types of Reactions: Kaempferol 5-methyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert kaempferol 5-methyl ether to its corresponding dihydro derivatives.

Substitution: The hydroxyl groups in the flavonoid structure can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted flavonoid compounds with altered biological activities.

Comparación Con Compuestos Similares

Kaempferol 5-methyl ether is compared with other similar flavonoid compounds such as:

Kaempferol: The parent compound without the methyl group, which has similar but less potent biological activities.

Quercetin: Another flavonoid with a similar structure but different substitution patterns, leading to distinct biological effects.

Myricetin: A flavonoid with additional hydroxyl groups, resulting in different antioxidant and anti-inflammatory properties.

Uniqueness: Kaempferol 5-methyl ether’s unique methylation at the fifth position enhances its stability and bioactivity compared to its non-methylated counterparts, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Kaempferol 5-methyl ether, a naturally occurring flavonoid, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Kaempferol 5-methyl ether features a flavonoid backbone with a methyl group attached to the fifth position. This modification enhances its stability and bioactivity compared to its parent compound, kaempferol. The compound is soluble in organic solvents and exhibits lipophilicity, facilitating absorption in biological systems.

Target Pathways

Kaempferol 5-methyl ether interacts with multiple cellular targets, influencing various signaling pathways. It has been shown to modulate:

- Nuclear Factor Kappa B (NF-kB) : Involved in inflammation and immune responses.

- Mitogen-Activated Protein Kinases (MAPK) : Regulates cell proliferation and apoptosis.

- β-catenin Pathway : Associated with cell adhesion and gene transcription in cancer cells .

Biochemical Effects

The compound exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD). This action helps mitigate oxidative stress and cellular damage .

Antioxidant Activity

Kaempferol 5-methyl ether has demonstrated significant antioxidant capabilities. Studies indicate that it can reduce lipid peroxidation and increase the levels of antioxidant enzymes in various models, including diabetic rats .

| Activity | Dose | Outcome |

|---|---|---|

| Antioxidant | 10 mg/kg | Increased SOD activity; reduced lipid peroxidation markers |

| Antioxidant | 20 mg/kg | Improved plasma glucose levels; enhanced antioxidant status |

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It has been used in models of acute lung injury and colitis to reduce inflammation and tissue damage .

| Activity | Dose | Outcome |

|---|---|---|

| Anti-inflammatory | 50 mg/kg | Reduced inflammatory markers in colitis models |

| Anti-inflammatory | 100 mg/kg | Decreased lung inflammation post-injury |

Anticancer Properties

Research indicates that kaempferol 5-methyl ether induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell cycle progression. It has shown efficacy against several cancer types, including breast, colon, and liver cancers .

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | Induction of apoptosis via caspase activation | Significant reduction in tumor size |

| Colon Cancer | Inhibition of cell proliferation | Decreased tumor growth rate |

Case Studies

-

Hepatoprotective Effects

A study demonstrated that kaempferol 5-methyl ether significantly reduced liver damage in a rat model of hepatotoxicity induced by acetaminophen. The treatment led to decreased serum levels of liver enzymes (ALT and AST) and improved histological parameters . -

Neuroprotective Effects

In models of neuroinflammation, kaempferol 5-methyl ether exhibited protective effects against oxidative stress-induced neuronal damage. It reduced ROS production and improved mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-11-6-10(18)7-12-13(11)14(19)15(20)16(22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWRUVANJRMPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415757 | |

| Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22044-80-0 | |

| Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.